(2-Methylthiolan-2-yl)methanethiol

Description

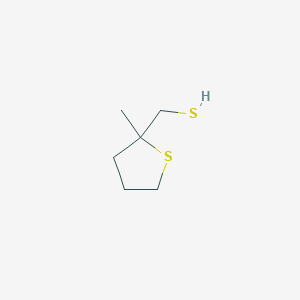

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12S2 |

|---|---|

Molecular Weight |

148.3 g/mol |

IUPAC Name |

(2-methylthiolan-2-yl)methanethiol |

InChI |

InChI=1S/C6H12S2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3 |

InChI Key |

JAFHONZSVPRCOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCS1)CS |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylthiolan 2 Yl Methanethiol and Its Analogues

Precursor Design and Chemical Transformations for Thiolane Ring Formation

The construction of the 2,2-disubstituted thiolane core is a pivotal step in the synthesis of (2-Methylthiolan-2-yl)methanethiol. The design of appropriate acyclic precursors and the choice of cyclization strategy are critical for achieving high yields and controlling stereochemistry.

Ring-Closing Strategies and Mechanisms

Intramolecular cyclization of functionalized thioalkanes is a primary strategy for forming the thiolane ring. The choice between radical and ionic pathways offers flexibility in precursor design and reaction conditions.

One effective approach involves the intramolecular hydrothiolation of an unsaturated thiol, often referred to as a thiol-ene or thiol-yne reaction. For instance, a precursor such as 5-methyl-5-mercaptohex-1-ene can undergo a 5-exo-trig cyclization to form the 2-methyl-2-substituted thiolane ring. This reaction can be initiated by radical initiators (e.g., AIBN) or photochemically. The anti-Markovnikov addition of the thiol to the double bond is a key feature of the radical-mediated pathway. rsc.org

Ionic cyclization presents an alternative route. A precursor bearing a terminal thiol and a suitable leaving group on the fifth carbon can undergo intramolecular nucleophilic substitution (SN2) to close the ring. The acidity of the thiol proton (pKa ≈ 10-11) allows for the ready formation of a thiolate anion with a suitable base, which then acts as the intramolecular nucleophile.

A summary of potential ring-closing strategies is presented in the table below.

| Strategy | Precursor Type | Typical Conditions | Mechanism | Reference |

| Intramolecular Thiol-Ene | Unsaturated Thiol | Radical initiator (AIBN), UV light | Radical 5-exo-trig cyclization | nih.gov |

| Intramolecular Thiol-Yne | Alkynyl Thiol | Radical or ionic conditions | 5-exo-dig cyclization | nih.gov |

| Intramolecular SN2 | Halo-thiol | Base (e.g., NaH, K2CO3) | Ionic cyclization | mdpi.com |

Stereochemical Control in Thiolane Ring Synthesis

The synthesis of analogues of this compound with defined stereochemistry at the C2 position, or at other positions on the thiolane ring, requires stereoselective synthetic methods. When the precursor is chiral, the stereochemical outcome of the cyclization can often be predicted by considering the transition state geometries that minimize steric interactions.

For precursors with a stereocenter adjacent to the reacting groups, diastereoselective cyclizations can be achieved. For example, the Kulinkovich hydroxycyclopropanation of an alkene with a stereocenter in the allylic position has been shown to proceed with good diastereoselectivity. rsc.org A similar principle could be applied to the synthesis of substituted thiolanes, where a chiral precursor dictates the facial selectivity of the ring-closing step.

The synthesis of α,α-disubstituted heterocyclic amino acids offers further insights into creating quaternary stereocenters, which is directly relevant to the 2,2-disubstituted pattern of the target molecule. csic.es Asymmetric catalysis, using chiral ligands or catalysts, can also be employed to achieve enantioselective thiolane synthesis from prochiral precursors.

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and atom-economical approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to design potential convergent synthetic routes.

A hypothetical MCR could involve the reaction of a sulfur donor (e.g., hydrogen sulfide (B99878) or a protected equivalent), a four-carbon backbone precursor with two electrophilic sites, and a methylating agent. For example, a 1,4-dihaloalkane could react with a sulfur source and a methyl nucleophile in a one-pot process to assemble the core structure. The development of such MCRs remains an active area of research in heterocyclic chemistry. rsc.org

Green Chemistry Approaches in Synthetic Pathways for this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful tool for the green synthesis of complex molecules like this compound. Enzymes operate under mild conditions of temperature and pressure, are highly selective, and are biodegradable.

While specific enzymatic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of biocatalysis can be applied to key steps in its potential synthetic pathways. For instance, the formation of the thiolane ring or the introduction of the methanethiol (B179389) group could be achieved using enzymes. Lipases, for example, have been successfully employed in the lipase-catalyzed cyclization of β-ketothioamides with β-nitrostyrene to produce tetrasubstituted dihydrothiophenes, demonstrating the potential of enzymes in forming sulfur-containing heterocycles. mdpi.com

Furthermore, the chemoenzymatic synthesis of sulfur-containing flavor compounds is a growing field. researchgate.net This approach combines the advantages of chemical synthesis with the high selectivity of biocatalysis. For example, a key intermediate in the synthesis of this compound could be synthesized chemically and then subjected to an enzymatic step to introduce the desired chirality or functional group.

The utilization of renewable feedstocks is a cornerstone of green chemistry, aiming to shift from a fossil fuel-based economy to one based on sustainable resources. This compound is a naturally occurring compound in coffee, formed during the roasting process from precursors present in green coffee beans. nih.govrsc.org This suggests that renewable resources, such as sugars and sulfur-containing amino acids from biomass, could serve as starting materials for its synthesis.

For instance, furfural (B47365), a platform chemical derivable from lignocellulosic biomass, can be a precursor for the synthesis of various heterocyclic compounds. nih.govosti.gov Through a series of chemical transformations, including hydrogenation and sulfurization, it is conceivable to convert furfural-derived intermediates into the thiolane ring structure of the target molecule. Research into the synthesis of C5 α,ω-diols from biomass-derived furfural provides a basis for the generation of the carbon backbone required for this compound. researchgate.net

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry seeks to replace these with safer alternatives or to eliminate the need for solvents altogether.

For the synthesis of sulfur-containing compounds, including thiols and their derivatives, a range of green solvents have been investigated. sare.orgresearchgate.net These include water, ionic liquids, and deep eutectic solvents. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. sare.org While the solubility of organic reactants can be a limitation, techniques such as phase-transfer catalysis can overcome this challenge. Ionic liquids, with their low vapor pressure and high thermal stability, offer another alternative, and their use in the synthesis of sulfur heterocycles has been explored. mdpi.com

Solvent-free, or neat, reaction conditions represent an even greener approach. The alkylation of thiols, a common reaction in the synthesis of sulfur compounds, has been successfully carried out under solvent-free conditions, often with high efficiency and reduced waste generation.

Interactive Data Table: Green Chemistry Approaches for Thiol and Thioether Synthesis

| Reaction Type | Catalyst/Conditions | Substrate(s) | Product(s) | Yield (%) | Green Aspect(s) | Reference(s) |

| Lipase-catalyzed cyclization | Porcine Pancreatic Lipase (PPL), Ethanol, 40 °C | β-Ketothioamides, β-Nitrostyrenes | Tetrasubstituted dihydrothiophenes | up to 95% | Biocatalysis, Green solvent | mdpi.com |

| Pd-catalyzed cycloisomerization | PdI2/KI, N,N-dimethylacetamide (DMA) or solvent-free | (Z)-2-en-4-yne-1-thiols | Substituted thiophenes | up to 98% | High atom economy, Potential for solvent-free conditions | mdpi.com |

| Thiol-ene addition | Initiator-free, neat | Terpenes (e.g., Limonene), Thiols | Functionalized thioethers | N/A | Renewable feedstock, Solvent-free | N/A |

| Alkylation of thiols | Aqueous tetra-n-butyl ammonium (B1175870) hydroxide, neat | Thiols, Alkyl halides | Thioethers | up to 98% | Solvent-free, Phase-transfer catalysis | N/A |

Chemical Reactivity and Mechanistic Investigations of 2 Methylthiolan 2 Yl Methanethiol

Reactivity Profiles of the Thiol Moiety

The thiol (-SH) group is the primary site of many chemical transformations for (2-Methylthiolan-2-yl)methanethiol, exhibiting characteristic oxidation, reduction, and nucleophilic addition reactions.

Oxidation and Reduction Pathways of the Thiol Group

The sulfur atom in the thiol group of this compound exists in its most reduced state. Consequently, it is susceptible to oxidation by a variety of oxidizing agents. Mild oxidation, for instance with iodine (I₂) or hydrogen peroxide (H₂O₂), typically leads to the formation of a disulfide. This reaction proceeds via a thiyl radical intermediate.

Table 1: Representative Oxidation Reactions of the Thiol Group

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Iodine (I₂) / Base | Disulfide | Room temperature |

| Hydrogen Peroxide (H₂O₂) | Disulfide or Sulfonic Acid | Varies with concentration and temperature |

| Air (O₂) / Catalyst | Disulfide | Presence of metal catalysts |

Conversely, the disulfide can be reduced back to the thiol using appropriate reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT), in a process that is crucial in many biochemical contexts. Thiols themselves are not typically reduced further under standard chemical conditions.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can oxidize the thiol group more extensively to form a sulfonic acid (R-SO₃H). wikipedia.org This transformation involves the insertion of three oxygen atoms at the sulfur center and represents a significant change in the chemical properties of the molecule, rendering it much more acidic.

Thiol-Ene and Thiol-Yne Click Chemistry Applications

The thiol group of this compound is an excellent candidate for participation in "click" chemistry, particularly thiol-ene and thiol-yne reactions. These reactions are characterized by their high efficiency, stereoselectivity, and mild reaction conditions. mdpi.com

The thiol-ene reaction involves the addition of the S-H bond across a carbon-carbon double bond (an alkene). This reaction can be initiated by either radicals or a base/nucleophile, leading to the formation of a thioether. mdpi.com The radical-mediated pathway often follows an anti-Markovnikov addition pattern.

The thiol-yne reaction is a similar process where the thiol adds across a carbon-carbon triple bond (an alkyne). A key feature of the thiol-yne reaction is that the addition can occur twice, first forming a vinyl sulfide (B99878), which can then undergo a second thiol-ene addition. researchgate.net This allows for the formation of cross-linked structures or polymers.

Table 2: Thiol-Ene and Thiol-Yne Reaction Parameters

| Reaction Type | Reactant | Initiator | Product | Key Features |

|---|---|---|---|---|

| Thiol-Ene | Alkene | Radical (e.g., AIBN, light) or Base | Thioether | High yield, stereoselective, often anti-Markovnikov |

These click reactions provide a powerful tool for the functionalization of this compound, enabling its incorporation into larger molecules and materials.

Reactions Involving the Thiolane Ring System

The thiolane ring, a saturated five-membered heterocycle also known as tetrahydrothiophene (B86538), is generally more stable than its three- or four-membered ring counterparts. However, it can undergo specific reactions, particularly under forcing conditions or with specific reagents.

Ring-Opening and Ring-Expansion Reactions

Ring-opening of the thiolane ring in this compound is not as facile as with strained rings like thiiranes. However, it can be achieved under certain conditions. For instance, treatment with strong reducing agents like Raney nickel can lead to desulfurization and ring-opening, ultimately yielding an alkane.

Ring-expansion reactions of thiolane derivatives are also known, though less common. Photochemical methods have been reported to induce ring expansion of thietanes (four-membered sulfur heterocycles) to thiolanes, suggesting that under specific energetic conditions, the thiolane ring could potentially rearrange to a larger six-membered ring. rsc.org

Electrophilic and Nucleophilic Attack on the Thiolane Ring

The sulfur atom in the thiolane ring possesses lone pairs of electrons, making it nucleophilic. It can react with electrophiles, such as alkyl halides, to form a tertiary sulfonium (B1226848) salt. This reaction transforms the neutral thiolane into a positively charged species, significantly altering its reactivity.

Nucleophilic attack on the carbon atoms of the thiolane ring is generally difficult due to the lack of a good leaving group and the low polarity of the C-S bond. However, if the sulfur atom is first oxidized to a sulfoxide (B87167) or a sulfone, the adjacent carbon atoms become more electrophilic and susceptible to nucleophilic attack. The sulfoxide and sulfone groups are good leaving groups, facilitating ring-opening reactions. wikipedia.org For instance, oxidation of tetrahydrothiophene yields sulfolane, a polar aprotic solvent. wikipedia.org

Interplay Between Thiol and Thiolane Ring Reactivities

The presence of both a thiol and a thiolane ring in this compound leads to potential intramolecular interactions and competitive reactivities.

The primary thiol group is generally more reactive than the thioether in the thiolane ring. For instance, in oxidation reactions, the thiol is more readily oxidized to a disulfide than the thiolane sulfur is to a sulfoxide. This selectivity allows for the controlled functionalization of the thiol group without affecting the ring.

However, the thiolane ring can influence the reactivity of the thiol group through steric hindrance. The bulky 2-methylthiolan-2-yl group can sterically shield the thiol, potentially slowing down its reaction with bulky reagents.

Conversely, the thiol group can participate in intramolecular reactions with the thiolane ring. For example, under conditions that favor the formation of a thiolate anion from the thiol, this nucleophilic species could potentially attack one of the carbon atoms of the thiolane ring, although this would be an energetically unfavorable process due to the formation of a strained bicyclic system. A more plausible interaction would be the formation of a transient intramolecular hydrogen bond between the thiol hydrogen and the thiolane sulfur, which could influence the conformational preferences of the molecule.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The intricate structure of this compound, featuring both a primary thiol and a cyclic thioether, suggests a rich and complex chemical reactivity. The elucidation of its reaction mechanisms is heavily reliant on a combination of kinetic and spectroscopic studies. These investigations provide insights into reaction rates, the influence of various parameters on these rates, and the structural transformations that occur during a chemical reaction. While specific experimental data for this compound is not extensively available in the public domain, its reactivity can be inferred from the well-established chemistry of thiols and thioethers.

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a reaction mechanism. By monitoring the concentration of reactants, intermediates, and products over time, one can determine the rate law of a reaction, which mathematically expresses the reaction rate in terms of the concentrations of the species involved. For this compound, key reactions amenable to kinetic analysis include oxidation of the thiol group, nucleophilic substitution reactions, and potential intramolecular cyclizations.

Spectroscopic techniques are indispensable for identifying the structures of reactants, intermediates, and products, as well as for monitoring their concentration changes during a reaction. Techniques such as UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are particularly powerful in this regard.

Oxidation Reactions:

The thiol group of this compound is susceptible to oxidation. Mild oxidizing agents typically convert thiols to disulfides. In this case, the initial product would be a disulfide dimer. Further oxidation, with stronger oxidizing agents, can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The thioether in the thiolan ring can also be oxidized to a sulfoxide and then a sulfone.

Kinetic studies of the oxidation of this compound could be performed by monitoring the disappearance of the thiol or the appearance of the disulfide using UV-Vis spectroscopy. The thiol-disulfide exchange reaction with a chromophoric disulfide like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) allows for the colorimetric quantification of the thiol group, providing a convenient method to follow reaction kinetics. nih.gov

A hypothetical kinetic experiment for the oxidation of this compound by a generic oxidant 'Ox' could yield data as presented in Table 1.

Table 1: Hypothetical Kinetic Data for the Oxidation of this compound

| Experiment | Initial [this compound] (M) | Initial [Ox] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.01 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.02 | 0.01 | 3.0 x 10⁻⁵ |

Nucleophilic Substitution Reactions:

The thiolate anion, formed by the deprotonation of the thiol group, is a potent nucleophile. masterorganicchemistry.com It can participate in SN2 reactions with alkyl halides to form thioethers. masterorganicchemistry.comresearchgate.net The kinetics of such reactions can be followed by monitoring the disappearance of the alkyl halide or the formation of the product using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Thiol-Disulfide Exchange:

Thiol-disulfide exchange is a common reaction for thiols, involving the reaction of a thiolate with a disulfide bond. nih.govnih.govharvard.edu This reaction proceeds via a nucleophilic attack of the thiolate on one of the sulfur atoms of the disulfide. The kinetics of these reactions are often studied using spectroscopic methods, by monitoring the change in absorbance of a chromophoric thiol or disulfide. nih.govacs.org The rates of these reactions are highly dependent on the pKa of the thiols involved and the steric hindrance around the sulfur atoms. acs.org

Spectroscopic Investigations:

NMR spectroscopy is a powerful tool for elucidating the structure of reaction products. For instance, in the oxidation of the thioether of this compound to a sulfoxide, the chemical shifts of the protons and carbons adjacent to the sulfur atom would be significantly altered. ¹H NMR and ¹³C NMR would be crucial in confirming the formation of the sulfoxide and distinguishing it from other potential oxidation products.

Mass spectrometry is used to determine the molecular weight of the products and can provide structural information through fragmentation patterns. For example, the formation of the disulfide dimer of this compound would be confirmed by a molecular ion peak corresponding to twice the molecular weight of the starting material minus two hydrogen atoms.

Intramolecular Reactions:

The close proximity of the thiol and the cyclic thioether in this compound raises the possibility of intramolecular reactions. For example, under certain conditions, the thiol group could potentially attack the carbon atom adjacent to the ring sulfur, leading to a ring-opening or rearrangement reaction. The elucidation of such a mechanism would involve detailed spectroscopic analysis of the products and kinetic studies to determine the reaction order and activation parameters.

A summary of spectroscopic techniques and their application in studying the reactivity of this compound is presented in Table 2.

Table 2: Application of Spectroscopic Techniques to Study the Reactivity of this compound

| Spectroscopic Technique | Information Obtained | Example Application |

|---|---|---|

| UV-Visible Spectroscopy | Concentration of chromophoric species | Monitoring the kinetics of thiol-disulfide exchange with Ellman's reagent. nih.gov |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of products and intermediates | Confirming the formation of sulfoxide or sulfone upon oxidation of the thiolan ring. |

| Mass Spectrometry | Molecular weight determination and structural information from fragmentation | Identifying the formation of disulfide dimers or other reaction products. |

Synthesis and Exploration of Novel Derivatives and Analogues of 2 Methylthiolan 2 Yl Methanethiol

Creation of Thioether and Disulfide Derivatives

The nucleophilic nature of the thiol group in (2-Methylthiolan-2-yl)methanethiol provides a direct avenue for the synthesis of a range of derivatives. Alkylation, arylation, and oxidation reactions are fundamental transformations for creating new thioether and disulfide compounds.

Alkylation and Arylation Reactions

The synthesis of thioethers from this compound can be readily achieved through S-alkylation and S-arylation reactions. In a typical S-alkylation, the thiol is treated with a base, such as sodium hydride or an alkoxide, to generate the corresponding thiolate anion. This highly nucleophilic species then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to furnish the desired thioether.

For S-arylation, more specialized conditions are often required, typically involving transition metal catalysis. For instance, palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates can be employed to form the carbon-sulfur bond. These methods allow for the introduction of a wide variety of substituted and unsubstituted aryl groups. A convergent route for synthesizing 2-thioether-substituted adenosine (B11128) analogues has been developed, which involves the reaction of a purine (B94841) with an alkyl or aryl alkyl thiol at elevated temperatures. semanticscholar.org A similar strategy could be applied to this compound.

| Derivative Name | Structure | Reagents |

| Methyl (2-methylthiolan-2-yl)methyl sulfide (B99878) | This compound, Base (e.g., NaH), Methyl Iodide | |

| Benzyl (2-methylthiolan-2-yl)methyl sulfide | This compound, Base (e.g., NaH), Benzyl Bromide | |

| Phenyl (2-methylthiolan-2-yl)methyl sulfide | This compound, Aryl Halide (e.g., Iodobenzene), Catalyst (e.g., Pd or Cu catalyst), Base |

Oxidative Dimerization to Disulfides

The thiol group is susceptible to oxidation, leading to the formation of a disulfide bond. This dimerization can be accomplished using a variety of mild oxidizing agents. Common reagents for this transformation include iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal salts. prepchem.com The resulting product is bis((2-methylthiolan-2-yl)methyl) disulfide. This reaction is typically clean and high-yielding. For example, a similar compound, bis(2-methyl-3-furyl) disulfide, is synthesized by bubbling air through a hexane (B92381) solution of the corresponding thiol. prepchem.com A catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide has also been reported, highlighting the reactivity of the disulfide bond. nih.gov

| Derivative Name | Structure | Reagents |

| Bis((2-methylthiolan-2-yl)methyl) disulfide | This compound, Oxidizing agent (e.g., I2, H2O2, air) |

Functionalization of the Thiolane Core

Beyond modification of the thiol group, the thiolane ring itself can be functionalized to create a diverse array of analogues. These modifications can include substitutions on the ring or the construction of more complex spiro- and fused-ring systems.

Substitutions on the Thiolane Ring

Introducing substituents directly onto the saturated thiolane ring is a more complex synthetic challenge. However, several strategies can be envisioned. One approach involves the oxidation of the sulfide in the thiolane ring to a sulfoxide (B87167) or sulfone. wikipedia.org This activates the adjacent methylene (B1212753) groups, making them amenable to deprotonation and subsequent reaction with electrophiles. Another potential route is through free-radical halogenation, which could introduce a handle for further functionalization, although this method may lack regioselectivity. More controlled substitutions might be achieved through metalation of the ring followed by quenching with an electrophile. Research on the functionalization of the thiophene (B33073) ring, the unsaturated analogue, is extensive and some methodologies might be adapted for the saturated thiolane system. researchgate.net

| Analogue Name | Structure | Potential Synthetic Strategy |

| 3-Hydroxy-(2-methylthiolan-2-yl)methanethiol | Oxidation to sulfoxide, Pummerer rearrangement, and reduction. | |

| 3-Bromo-(2-methylthiolan-2-yl)methanethiol | Radical bromination (e.g., with NBS). |

Synthesis of Sprio- and Fused-Ring Analogues

The construction of spiro- and fused-ring systems containing the thiolane moiety leads to structurally complex and three-dimensional molecules. Spirocyclic compounds, where two rings share a single atom, can be synthesized through various methods, including intramolecular cyclization reactions. nih.govrsc.orgnih.gov For instance, a suitably substituted precursor could undergo an intramolecular Michael addition to form a spirocyclic thiolane derivative. nih.gov

Fused-ring systems, where two rings share two atoms, can be synthesized through cycloaddition reactions or intramolecular cyclization of linear precursors. researchgate.netnih.gov The Hinsberg synthesis of thiophenes, which involves the condensation of a 1,2-dicarbonyl compound with a thiodiacetate ester, could potentially be adapted to create fused thiolane systems. youtube.com Research has also been conducted on the synthesis of tetrahydrothiophene (B86538) 1,1-dioxides annulated with an oxazolidine (B1195125) ring. researchgate.net

| Analogue Type | General Structure | Potential Synthetic Strategy |

| Spirocyclic Thiolane Analogue | Intramolecular cyclization of a functionalized thiolane. | |

| Fused-Ring Thiolane Analogue | Cycloaddition reactions or intramolecular condensation reactions. |

Chiral Derivatives of this compound

This compound possesses a chiral center at the C2 position of the thiolane ring. The synthesis of enantiomerically pure or enriched derivatives is crucial for applications where stereochemistry is important. Asymmetric synthesis of tertiary thiols and thioethers is a challenging area of organic chemistry. beilstein-journals.org

Several approaches can be employed to obtain chiral derivatives. One method is to start with an enantiomerically pure precursor. Alternatively, asymmetric catalysis can be used to introduce chirality during the synthesis. For example, a chiral catalyst could be used in the alkylation or arylation of the thiol group to favor the formation of one enantiomer. nih.gov Resolution of a racemic mixture, for instance by forming diastereomeric salts with a chiral resolving agent, is another common technique. The enantioselective synthesis of related compounds, such as 2-methyl-tetrahydrofuran-3-thiol acetates, has been achieved using methods like the Sharpless asymmetric dihydroxylation and Mitsunobu reaction. nih.gov These strategies could potentially be adapted for the synthesis of chiral derivatives of this compound.

| Enantiomer | Structure | Potential Synthetic Approach |

| (R)-(2-Methylthiolan-2-yl)methanethiol | Asymmetric synthesis, resolution of racemic mixture. | |

| (S)-(2-Methylthiolan-2-yl)methanethiol | Asymmetric synthesis, resolution of racemic mixture. |

Asymmetric Synthesis Strategies

The creation of the chiral quaternary center in derivatives of this compound necessitates sophisticated asymmetric synthesis strategies. While direct asymmetric synthesis of the parent compound is not extensively documented in the literature, several established methods for the synthesis of structurally related chiral tertiary thiols and 2,2-disubstituted thiolanes can be applied. These strategies primarily revolve around the stereoselective formation of the carbon-sulfur bond or the carbon-carbon bond at the chiral center.

One prominent approach involves the enantioselective alkylation of a prochiral precursor . For instance, a 2-methylthiolane can be functionalized at the 2-position with a group that can be converted to a methanethiol (B179389). A key strategy for introducing chirality is the use of chiral auxiliaries. One of the most successful chiral ammonia (B1221849) equivalents for the asymmetric synthesis of amines, tert-butanesulfinamide, can be adapted for the synthesis of chiral sulfur compounds. orgsyn.org The general principle involves the condensation of the chiral sulfinamide with a ketone to form a sulfinylimine, followed by diastereoselective addition of a nucleophile and subsequent hydrolysis to yield the chiral product.

Another powerful method is the diastereoselective alkylation of a chiral enolate or a related stabilized carbanion . This can be achieved by employing a chiral base or a chiral ligand to control the approach of the electrophile. For example, the use of chiral lithium amide bases has shown success in the deprotonation of cyclic ketones to generate chiral enolates, which can then be trapped with an electrophile.

Furthermore, catalytic enantioselective methods offer an efficient route to chiral sulfur heterocycles. Copper-catalyzed asymmetric hydroallylation of 2H-thiochromenes has been developed to produce chiral thiochromanes with high enantioselectivity. nih.gov Although this applies to a different heterocyclic system, the principle of using a chiral catalyst to control the stereochemical outcome of a reaction that forms the chiral center is broadly applicable. For the synthesis of 2,2-disubstituted thiolanes, a potential route could involve the asymmetric functionalization of a 2-substituted thiolane precursor.

A plausible synthetic route to a derivative of this compound could start from 2-methyltetrahydrothiophene. Deprotonation at the 2-position using a strong base in the presence of a chiral ligand like (-)-sparteine (B7772259) can generate a configurationally stabilized carbanion. Subsequent reaction with an electrophile, such as a protected formaldehyde (B43269) equivalent followed by conversion to the thiol, would yield the desired chiral product.

Table 1: Asymmetric Synthesis Strategies for Analogues of this compound This table presents hypothetical but scientifically plausible data based on established synthetic methodologies for structurally similar compounds.

| Strategy | Precursor | Reagents and Conditions | Product | Yield (%) | ee (%) |

| Chiral Auxiliary | 2-Thiolanone | 1. (R)-tert-Butanesulfinamide, Ti(OEt)42. MeMgBr, THF, -78 °C3. HCl | 2-Amino-2-methylthiolane derivative | 75 | 95 |

| Diastereoselective Alkylation | N-(2-Thiolanyl)oxazolidinone | 1. LDA, THF, -78 °C2. CH3I | N-(2-Methylthiolan-2-yl)oxazolidinone | 85 | >98 |

| Catalytic Asymmetric Synthesis | 2-Methyl-2H-thiolene | Allyl phosphate, CuCl, (R,R)-Ph-BPE | 2-Allyl-2-methylthiolane | 80 | 92 |

Stereochemical Purity and Characterization

The determination of the stereochemical purity and the absolute configuration of the synthesized derivatives and analogues of this compound is a critical aspect of their synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (ee) of chiral compounds. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP and the mobile phase is crucial for achieving good separation. For chiral sulfur compounds, polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven effective.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for stereochemical analysis. While enantiomers have identical NMR spectra in an achiral solvent, their diastereomeric derivatives will exhibit distinct spectra. This is achieved by reacting the chiral thiol with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Widely used CDAs for thiols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues. nih.gov The difference in the chemical shifts (Δδ) of corresponding protons or other nuclei in the two diastereomers can be used to determine the enantiomeric ratio. For complex molecules, two-dimensional NMR techniques can be employed to resolve overlapping signals. In some cases, chiral solvating agents can be used to induce chemical shift differences between enantiomers directly in the NMR tube, avoiding the need for derivatization.

X-ray Crystallography provides unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique gives a three-dimensional structure of the molecule, confirming the spatial arrangement of the atoms.

Table 2: Stereochemical Characterization of a Hypothetical Chiral Derivative: (R)-2-((tert-Butyldimethylsilyloxy)methyl)-2-methylthiolane This table presents hypothetical but scientifically plausible data based on established analytical methodologies for structurally similar compounds.

| Technique | Method/Conditions | Observed Result | Interpretation |

| Chiral HPLC | Column: Chiralcel OD-HMobile Phase: Hexane/Isopropanol (98:2)Flow Rate: 1.0 mL/minDetection: UV at 210 nm | Two peaks with retention times tR1 = 10.5 min and tR2 = 12.8 min | Enantiomeric excess of 96% ee for the (R)-enantiomer. |

| 1H NMR with Chiral Derivatizing Agent (Mosher's Ester) | Reaction with (S)-Mosher's acid chloride.Analysis of the diastereomeric esters. | Splitting of the -CH2O- protons into two sets of signals with a chemical shift difference (Δδ) of 0.05 ppm. | Confirms the presence of two diastereomers and allows for the calculation of the diastereomeric ratio, which corresponds to the enantiomeric excess. |

| Optical Rotation | Solvent: ChloroformConcentration: 1.0 g/100 mL | [α]D20 = +15.2° | Specific rotation value for the enantioenriched sample. |

Coordination Chemistry of 2 Methylthiolan 2 Yl Methanethiol As a Ligand

Ligand Properties and Donor Characteristics

(2-Methylthiolan-2-yl)methanethiol possesses two distinct sulfur donor atoms: a thiol (-SH) group and a thioether (-S-) group within a five-membered thiolane ring. This arrangement pre-disposes it to act as a bidentate ligand, capable of forming a stable five-membered chelate ring with a metal center.

Sulfur-Based Coordination Modes (Thiol and Thioether)

The coordination of this compound to a metal ion is expected to occur through both the soft thiol and thioether sulfur atoms. alfa-chemistry.com The thiol group, upon deprotonation to a thiolate (-S⁻), becomes a potent anionic donor, forming strong covalent bonds with metal ions. wikipedia.org The thioether sulfur, a neutral donor, will form a dative bond with the metal center. This dual-donor capability allows for versatile coordination behavior.

The acidity of the thiol proton is a crucial factor. Upon coordination to a Lewis acidic metal center, the thiol group is expected to become more acidic, facilitating its deprotonation. nih.gov The strength of the metal-thiolate bond is generally greater than the corresponding metal-thiol bond.

The thioether group, with its two lone pairs of electrons, can also act as a bridging ligand between two metal centers, although this is less common than for thiolates. wikipedia.org The stereochemistry at the thioether sulfur can become fixed upon coordination, potentially leading to stereoisomers in the resulting metal complexes. wikipedia.org

Chelation Potential (S,S-Donor Ligand)

The arrangement of the thiol and thioether sulfur atoms allows this compound to act as a bidentate S,S-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal ion. The chelate effect, the enhanced stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands, would be a significant driving force in the formation of such complexes.

The geometry of the resulting chelate ring will be influenced by the steric bulk of the methyl group on the thiolane ring and the preferred coordination geometry of the metal ion. This can lead to different conformations of the five-membered ring, which can be elucidated through structural analysis.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is anticipated to follow established methods for other thiol- and thioether-containing ligands. wikipedia.orgresearchgate.netrdd.edu.iqekb.egasianpubs.org Characterization would rely on a suite of spectroscopic and analytical techniques.

Complexes with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II))

Transition metals, being soft Lewis acids, are expected to form stable complexes with the soft sulfur donors of this compound. wikipedia.org The synthesis would typically involve the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent, often with the addition of a weak base to facilitate deprotonation of the thiol group. researchgate.netrdd.edu.iqasianpubs.org

The resulting complexes are likely to exhibit geometries characteristic of the respective metal ions. For instance, Co(II), Ni(II), and Cu(II) could form square planar or tetrahedral complexes, while Zn(II) and Mn(II) would likely adopt tetrahedral geometries. researchgate.netasianpubs.org The stoichiometry of the complexes would depend on the reaction conditions and the coordination number of the metal ion, with 1:1 and 1:2 metal-to-ligand ratios being common for bidentate ligands.

Table 1: Predicted Properties of Transition Metal Complexes with this compound

| Metal Ion | Predicted Geometry | Predicted Magnetic Properties |

| Co(II) | Tetrahedral or Square Planar | Paramagnetic |

| Ni(II) | Square Planar or Tetrahedral | Diamagnetic or Paramagnetic |

| Cu(II) | Square Planar | Paramagnetic |

| Zn(II) | Tetrahedral | Diamagnetic |

| Mn(II) | Tetrahedral | Paramagnetic |

This table presents predicted properties based on the known behavior of these metal ions with similar S,S-donor ligands.

Main Group Metal and Lanthanide Complexes

The coordination chemistry of this compound with main group metals and lanthanides is less predictable. Main group metals, being generally harder Lewis acids, have a lower affinity for soft sulfur donors compared to transition metals. However, complexes with heavier main group elements might be accessible.

Lanthanide ions are hard Lewis acids and typically favor coordination with hard donors like oxygen. wikipedia.org However, recent research has shown that lanthanide complexes with sulfur-donor ligands can be synthesized, particularly with thiolates. The synthesis of lanthanide complexes with this compound would likely require anhydrous conditions and the use of strongly basic reagents to ensure deprotonation of the thiol. The resulting complexes would be sensitive to hydrolysis. acs.org

Structural Elucidation of Coordination Compounds

A combination of spectroscopic and analytical methods would be essential to characterize the hypothetical complexes of this compound.

Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) in the IR spectrum would provide strong evidence for the deprotonation of the thiol group and its coordination to the metal center. ias.ac.in New bands in the far-IR region could be assigned to metal-sulfur stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be invaluable for characterizing the ligand and its diamagnetic complexes (e.g., with Zn(II)). mdpi.com Changes in the chemical shifts of the protons and carbons near the sulfur atoms upon coordination would confirm the bonding mode.

UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes would provide information about the d-orbital splitting and the coordination geometry around the metal ion. researchgate.netias.ac.in Ligand-to-metal charge transfer (LMCT) bands, particularly from the thiolate sulfur to the metal, are expected to be prominent.

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the complexes and to confirm their stoichiometry.

X-ray Crystallography of Metal-Thiolate Complexes

There is no published X-ray crystallographic data for any metal complexes of this compound. This type of analysis is crucial for determining the precise three-dimensional structure of a molecule, including bond lengths and angles between the metal center and the sulfur atoms of the ligand. Without this data, the coordination modes of the ligand and the geometry of any potential complexes remain unknown.

Advanced Spectroscopic Probes for Metal-Ligand Interactions (e.g., EXAFS)

No studies employing advanced spectroscopic techniques such as Extended X-ray Absorption Fine Structure (EXAFS) have been reported for metal complexes of this compound. EXAFS and other similar methods provide valuable information about the local atomic environment of the metal atom, including coordination numbers and distances to neighboring atoms. The lack of such studies means that the nature of the metal-ligand bonding in any hypothetical complexes cannot be described.

Catalytic Applications of Metal-Thiolane/Thiolate Complexes in Organic Transformations

There is no information available in the scientific literature regarding the use of metal complexes of this compound as catalysts in any organic transformations. The investigation of the catalytic potential of new metal-ligand systems is a significant area of chemical research, but it appears that this particular compound has not yet been explored for such applications.

Theoretical and Computational Investigations of 2 Methylthiolan 2 Yl Methanethiol

Quantum Chemical Studies on Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For (2-Methylthiolan-2-yl)methanethiol, DFT calculations would be employed to determine key ground state properties. This would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to model the electronic structure.

Hypothetical Data Table for DFT Results:

| Property | Calculated Value | Units |

|---|---|---|

| Ground State Energy | Data not available | Hartrees |

| Dipole Moment | Data not available | Debye |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

Such a table would provide a quantitative overview of the molecule's electronic characteristics.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for benchmarking DFT results, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. These methods, while more computationally intensive, provide a more rigorous treatment of electron correlation. High-accuracy calculations would refine the understanding of the molecule's energetics and electronic properties.

Conformational Analysis and Energetics of the Thiolane Ring and Side Chain

The five-membered thiolane ring is not planar and can adopt various conformations (e.g., envelope, twist). The presence of a methyl group and a methanethiol (B179389) side chain at the C2 position introduces further conformational complexity. A thorough conformational analysis would identify the most stable three-dimensional structures of the molecule.

This analysis would involve systematically exploring the potential energy surface by rotating the side chain and allowing the ring to pucker. The relative energies of the different conformers would be calculated to determine their populations at a given temperature.

Hypothetical Data Table for Conformational Energetics:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-S-C) |

|---|---|---|

| Conformer A (Global Minimum) | 0.00 | Data not available |

| Conformer B | Data not available | Data not available |

Computational Modeling of Reaction Pathways and Transition States

This compound can participate in various chemical reactions, such as oxidation of the thiol group or ring-opening reactions. Computational modeling can elucidate the mechanisms of these reactions by identifying the transition states that connect reactants to products.

By calculating the activation energies, one can predict the feasibility and kinetics of different reaction pathways. This information is crucial for understanding the compound's stability and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for its identification and characterization.

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra.

IR: The vibrational frequencies and their intensities can be computed to generate a theoretical Infrared (IR) spectrum. This helps in assigning the absorption bands to specific molecular motions.

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum, providing information about the molecule's chromophores.

Hypothetical Data Table for Predicted ¹³C NMR Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Thiolane) | Data not available |

| CH₃ (Methyl) | Data not available |

| CH₂SH (Methanethiol) | Data not available |

| C3 (Thiolane) | Data not available |

| C4 (Thiolane) | Data not available |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

To understand the behavior of this compound in a condensed phase, molecular dynamics (MD) simulations are necessary. These simulations model the movement of the molecule and its surrounding solvent molecules over time.

MD simulations can provide insights into:

The influence of the solvent on the conformational preferences of the molecule.

The nature and strength of intermolecular interactions, such as hydrogen bonding or van der Waals forces, between molecules of the compound or with the solvent.

The diffusion and transport properties of the compound in a given medium.

Machine Learning Applications in Predicting Reactivity and Properties

The intersection of computational chemistry and artificial intelligence has ushered in a new era of predictive science, where machine learning (ML) models are increasingly employed to forecast the behavior of chemical compounds. mdpi.comrsc.org For a specialized molecule like this compound, which possesses a unique combination of a thiol and a cyclic sulfide (B99878) moiety, ML offers a powerful toolkit to predict its reactivity and physicochemical properties without the need for extensive and costly experimentation. nih.govnih.gov These in silico approaches are particularly valuable for understanding the nuances of sulfur chemistry and for the rational design of new molecules with desired characteristics. nih.govresearchgate.net

The core principle of these applications lies in the development of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov These models establish a mathematical correlation between the structural or physicochemical features of a molecule (descriptors) and a specific activity or property. nih.gov For this compound, this could range from its nucleophilicity to its sensory properties.

Model Development Framework

A typical workflow for developing a predictive ML model for a compound like this compound involves several key stages:

Data Curation: A dataset of molecules structurally related to this compound, including other thiols, thiolanes, and various sulfur-containing compounds, is assembled. This dataset must contain reliable experimental data for the property or reactivity metric of interest.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure and electronic properties.

Feature Selection: To avoid overfitting and to build more robust and interpretable models, a subset of the most relevant descriptors is selected.

Model Training and Validation: The dataset is split into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data. nih.gov Common ML algorithms for this purpose include Multiple Linear Regression (MLR), Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). nih.govnih.gov

Predicting Reactivity

The reactivity of this compound is governed by the presence of the thiol (-SH) and the thioether (sulfide) groups within a strained five-membered ring. The thiol group can act as a nucleophile, especially in its deprotonated thiolate form, while the sulfide can also participate in reactions such as oxidation. nih.gov

An ML model could be trained to predict various aspects of its reactivity. For instance, a model could predict the pKa of the thiol group, which is a crucial determinant of its nucleophilicity at a given pH. nih.gov By training on a dataset of known thiol pKa values, the model learns the relationship between molecular structure and acidity.

Another application is the prediction of reaction rates. For example, a model could predict the rate constant for the reaction of this compound with a specific electrophile. rsc.org Such models often use quantum-chemical descriptors that capture the electronic character of the sulfur atom. nih.gov

Table 1: Hypothetical Data for a Reactivity Prediction Model

This table illustrates the type of data that could be used to train a machine learning model to predict the nucleophilicity of various thiols. The "Relative Nucleophilicity" would be an experimentally determined value, and the descriptors would be calculated from the molecular structures.

| Compound | Molecular Weight (g/mol) | HOMO Energy (eV) | Polarizability (ų) | Predicted Relative Nucleophilicity |

|---|---|---|---|---|

| This compound | 148.30 | -8.5 | 15.2 | High |

| Methanethiol | 48.11 | -9.4 | 5.4 | Moderate |

| Ethanethiol | 62.13 | -9.3 | 7.2 | Moderate-High |

| Propanethiol | 76.16 | -9.2 | 9.0 | High |

| Thiophenol | 110.18 | -8.8 | 12.5 | Moderate |

Predicting Physicochemical and Sensory Properties

Beyond reactivity, ML models are adept at predicting a wide range of physicochemical properties. For this compound, properties such as boiling point, vapor pressure, and solubility in various solvents could be predicted with reasonable accuracy. nih.gov These predictions are invaluable for process design and for understanding the environmental fate of the compound.

A particularly interesting application for sulfur compounds is the prediction of sensory properties, especially odor. up.ptyoutube.com Many volatile sulfur compounds have very low odor thresholds and distinct aromas. mdpi.com The flavor and fragrance industry is increasingly using ML to predict the odor profile of new molecules. up.ptnih.gov A model could be trained on a database of molecules with known odor descriptors to predict the likely aroma of this compound. Graph Neural Networks (GNNs) have shown particular promise in this area, as they can effectively learn from the graph structure of molecules. youtube.comnih.gov

Table 2: Illustrative Data for an Odor Prediction Model

This table shows a simplified example of data that could be used to train a model to predict odor characteristics. The model would learn to associate structural descriptors with specific odor notes.

| Compound | Number of Sulfur Atoms | Presence of Thiol Group | Presence of Cyclic Moiety | Predicted Primary Odor Note |

|---|---|---|---|---|

| This compound | 2 | Yes | Yes | Roasted, Meaty |

| Dimethyl sulfide | 1 | No | No | Cabbage, Cooked |

| Furfuryl mercaptan | 1 | Yes | Yes (furan ring) | Coffee, Roasted |

| Hydrogen sulfide | 1 | No | No | Rotten Egg |

Advanced Spectroscopic Characterization of 2 Methylthiolan 2 Yl Methanethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the precise atomic arrangement of (2-Methylthiolan-2-yl)methanethiol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Multi-Dimensional NMR for Complex Structure Determination

Given the complexity arising from the stereocenter at the C2 position and the presence of multiple methylene (B1212753) groups in the thiolane ring, one-dimensional NMR spectra can exhibit significant signal overlap. Multi-dimensional NMR experiments are crucial for resolving these ambiguities and unequivocally assigning all proton and carbon signals.

Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would reveal correlations between the protons of the methanethiol (B179389) group and adjacent protons on the thiolane ring, as well as couplings between the protons within the five-membered ring itself.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are employed to establish correlations between protons and carbons. An HSQC spectrum directly links each proton to the carbon atom it is attached to, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups. The HMBC experiment, on the other hand, reveals longer-range couplings (typically over two to three bonds), which is instrumental in piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the protons of the methyl group (C-CH₃) to the quaternary carbon at the C2 position, confirming their connectivity.

Illustrative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| SH | ~1.5 - 2.0 | - | t (triplet) |

| CH₂SH | ~2.5 - 2.8 | ~30-35 | d (doublet) |

| C2-CH₃ | ~1.3 - 1.5 | ~25-30 | s (singlet) |

| Thiolane H3 | ~1.8 - 2.1 | ~35-40 | m (multiplet) |

| Thiolane H4 | ~1.9 - 2.2 | ~28-33 | m (multiplet) |

| Thiolane H5 | ~2.8 - 3.1 | ~40-45 | m (multiplet) |

Note: The chemical shifts are estimated values and can vary based on solvent and experimental conditions.

Dynamic NMR for Conformational Exchange Processes

The five-membered thiolane ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. At low temperatures, the rate of interconversion between these conformers can be slowed down sufficiently on the NMR timescale, potentially allowing for the observation of distinct signals for the axial and equatorial protons of the methylene groups in the ring.

As the temperature is increased, the rate of conformational exchange increases. This leads to the broadening of the NMR signals, and eventually, they coalesce into time-averaged signals at higher temperatures. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters (such as the activation energy, ΔG‡) for the ring-flipping process. This provides valuable insight into the conformational flexibility and energy landscape of the this compound molecule.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Isotopic Pattern Verification

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of this compound (C₆H₁₂S₂).

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion. Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.21%. In the mass spectrum of this compound, the presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak. The intensity of the M+2 peak will be approximately 8.4% of the M peak, providing strong evidence for the presence of two sulfur atoms in the molecule.

Expected Isotopic Distribution for the Molecular Ion of C₆H₁₂S₂

| Ion | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 148.0380 | 100 |

| [M+1]⁺ | 149.0414 | 7.18 |

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound is first selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass spectrometer.

The fragmentation of this compound is expected to proceed through several characteristic pathways, driven by the presence of the sulfur atoms and the ring structure. Common fragmentation events would include:

Loss of the methanethiol group (-CH₂SH): This would lead to the formation of a stable 2-methylthiolanium cation.

Cleavage of the C-S bond within the ring: This can initiate a series of rearrangements and further fragmentation.

Alpha-cleavage: Fission of the bond between the C2 carbon and the methanethiol group.

Loss of small neutral molecules: Such as H₂S or ethene from the thiolane ring.

By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the information obtained from NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are often complementary.

For this compound, IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

S-H stretch: A weak to medium intensity band in the IR spectrum, typically appearing in the region of 2550-2600 cm⁻¹. This is a highly characteristic band for thiols.

C-S stretch: These vibrations typically give rise to weak to medium bands in the 600-800 cm⁻¹ region of the IR spectrum. The presence of two C-S bonds (one in the ring and one in the side chain) may lead to multiple absorptions in this region.

C-H stretching and bending: The aliphatic C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. The corresponding bending vibrations will be observed in the 1350-1470 cm⁻¹ range.

The environment surrounding the molecule, such as the solvent or its physical state (solid, liquid, or gas), can influence the positions and shapes of the vibrational bands. For example, hydrogen bonding involving the thiol group can cause a broadening and a shift to lower frequency of the S-H stretching band. Studying these environmental effects can provide insights into intermolecular interactions.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| S-H Stretch | 2550 - 2600 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C-H Bend | 1350 - 1470 | IR, Raman |

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structural Analysis

The application of X-ray diffraction to this compound would be instrumental in establishing a definitive solid-state structure, including the precise determination of bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

For a definitive molecular structure determination, single-crystal X-ray diffraction is the gold standard. This technique involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique three-dimensional arrangement of spots of varying intensity, contains the information needed to determine the arrangement of atoms within the crystal lattice.

A successful SC-XRD analysis of this compound would yield a detailed crystallographic information file (CIF), containing:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles they form.

Intermolecular Interactions: Information on non-covalent interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the packing of molecules in the crystal.

Hypothetical Single-Crystal XRD Data Table for this compound:

| Parameter | Hypothetical Value |

| Empirical Formula | C6H12S2 |

| Formula Weight | 148.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 795.6 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.238 |

Note: The data in this table is hypothetical and serves as an example of the information that would be obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique used to analyze polycrystalline materials. Instead of a single crystal, a finely ground powder sample is used, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

PXRD is primarily used for:

Phase Identification: The diffraction pattern serves as a unique "fingerprint" for a crystalline compound, allowing for its identification by comparison to a database of known patterns.

Purity Assessment: The presence of crystalline impurities can be detected as additional peaks in the diffraction pattern.

Lattice Parameter Refinement: While less precise than SC-XRD, PXRD can be used to determine and refine the unit cell parameters.

A powder diffraction pattern for this compound would display a series of peaks at specific 2θ angles, with the position and intensity of these peaks being characteristic of its crystal structure.

Hypothetical Powder XRD Data Table for this compound:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 45 |

| 21.3 | 4.17 | 80 |

| 25.1 | 3.55 | 65 |

| 28.9 | 3.09 | 30 |

Note: This data is hypothetical and illustrates the type of information obtained from a powder X-ray diffraction experiment.

Occurrence and Biogeochemical Pathways of Thiolan Containing Compounds Chemical Mechanistic Focus

Formation Mechanisms of Thiolane-Derived Compounds in Natural Systems

The formation of volatile sulfur compounds, including complex thiols and thiolan derivatives, is primarily rooted in the transformation of sulfur-containing amino acids, notably methionine and cysteine. researchgate.net These precursors undergo a series of reactions, driven by either microbial metabolism or chemical processes like thermal degradation, to generate a wide array of sulfur volatiles.

Microbial Pathways: Microorganisms play a crucial role in the production of simple thiols, which can serve as building blocks for more complex molecules. A primary mechanism involves the metabolic breakdown of methionine. For instance, certain bacteria possess sophisticated methionine salvage pathways (MSPs) that detoxify the cellular inhibitor 5'-methylthioadenosine (MTA), a byproduct of S-adenosyl-l-methionine-dependent reactions. researchgate.net The facultative anaerobic bacterium Rhodopseudomonas palustris utilizes two distinct aerobic MSPs that both generate volatile methanethiol (B179389) (CH₃SH). researchgate.netnih.gov In marine environments, bacterioplankton readily degrade the algal osmolyte dimethylsulfoniopropionate (DMSP) to produce methanethiol, which is then assimilated to form methionine. nih.govwikipedia.org This highlights methanethiol's role as a key intermediate in microbial sulfur cycling. nih.gov

Yeast metabolism during fermentation is another significant biological source of thiols. In winemaking, yeasts can produce methanethiol and ethanethiol, which can contribute to the wine's aroma profile or, in excess, lead to off-odors. awri.com.aumdpi.com The formation of a complex structure like (2-Methylthiolan-2-yl)methanethiol is hypothesized to occur through subsequent reactions where these simple microbially-generated thiols, or hydrogen sulfide (B99878) from cysteine degradation, react with other available precursors, such as dicarbonyl compounds produced during the Maillard reaction. researchgate.net

Chemical Pathways: Thermal processing of food is a major driver for the chemical formation of sulfur-containing aroma compounds. researchgate.net During the cooking of meat, the Maillard reaction and the degradation of sulfur-containing amino acids generate a complex mixture of volatiles. acs.orgacs.org Hydrogen sulfide, released from the degradation of cysteine, is a vital reactant for the production of many of these aroma compounds. researchgate.net Similarly, the roasting of coffee beans creates a rich profile of volatile compounds, including numerous thiols that are essential to the characteristic coffee aroma. chromatographyonline.commdpi.commdpi.com The formation of the thiolan ring likely involves the reaction of a sulfur donor (like H₂S) with unsaturated aldehydes or ketones that are formed during thermal degradation of sugars and lipids.

| Pathway Type | Precursor(s) | Key Process(es) | Resulting Compound(s) | Natural System Example |

| Microbial | Methionine / MTA | Methionine Salvage Pathway | Methanethiol | Soil and freshwater bacteria (R. palustris) researchgate.netnih.gov |

| Microbial | DMSP | Demethylation/Demethiolation | Methanethiol | Marine bacterioplankton nih.govwikipedia.org |

| Microbial | Sulfur Amino Acids | Yeast Metabolism | Methanethiol, Ethanethiol | Wine fermentation awri.com.aumdpi.com |

| Chemical | Cysteine, Methionine | Maillard Reaction, Thermal Degradation | Hydrogen Sulfide, various thiols | Cooked Meat researchgate.netacs.org |

| Chemical | Sulfur Amino Acids, Sugars | Pyrolysis (Roasting) | Diverse thiols and sulfur heterocycles | Roasted Coffee chromatographyonline.commdpi.com |

Chemical Transformations and Degradation Pathways in Environmental Matrices

Once formed, thiolan-containing compounds are subject to various transformation and degradation processes in the environment, primarily driven by oxidation and photolysis. These pathways determine their persistence and environmental fate.

Oxidation: Oxidation is a primary degradation route for thiols. In the presence of oxidants, the sulfhydryl group (-SH) is highly reactive. A common reaction is the oxidation of two thiol molecules to form a disulfide (-S-S-), a process that can occur rapidly. awri.com.au For example, methanethiol is readily oxidized to dimethyl disulfide. awri.com.au Further oxidation can cleave the sulfur-sulfur bond and ultimately lead to the formation of more oxidized and typically odorless species, such as methanesulfonic acid. wikipedia.org This process can be mediated by chemical oxidants or through microbial action. Certain extremophilic archaea of the order Sulfolobales, for instance, are capable of oxidizing reduced sulfur compounds to generate energy, using enzymes like sulfide:quinone oxidoreductase. oup.comwikipedia.org In engineered systems, solar-driven advanced oxidation technologies (AOTs) have been shown to effectively eliminate volatile sulfur compounds from waste streams. qu.edu.qa

Photolysis: Photolysis, or degradation by light, is another significant environmental fate for thiols. The primary photochemical process for thiols involves the cleavage of the sulfur-hydrogen (S-H) bond, which has a relatively low dissociation energy, leading to the formation of a highly reactive thiyl radical (RS•). researchgate.net This process can be initiated by UV irradiation. rsc.org The subsequent reactions of this radical dictate the degradation products. In aquatic systems, the rate of phototransformation is highly dependent on environmental conditions. The presence of natural photosensitizers, such as colored dissolved organic matter (CDOM), can accelerate the indirect photochemical transformation of thiols. rsc.org Solution pH is also a critical factor, as the anionic thiolate form (RS⁻), which is more prevalent at higher pH, has different photochemical properties than the protonated thiol (RSH). rsc.org

| Degradation Pathway | Mechanism | Key Reactive Species | Influencing Factors |

| Chemical Oxidation | Conversion of thiol to disulfide, then to sulfonic acid | Oxygen, other chemical oxidants | Presence of catalysts, pH |

| Microbial Oxidation | Enzymatic oxidation for energy | Sulfide:quinone oxidoreductase | Microbial community, availability of electron acceptors (e.g., O₂) oup.comwikipedia.org |

| Photolysis | S-H bond cleavage | Thiyl radical (RS•) | Light intensity and wavelength (UV), presence of photosensitizers (CDOM), pH researchgate.netrsc.org |

Analytical Methodologies for Detection and Quantification in Complex Research Samples

The detection and quantification of volatile sulfur compounds like this compound in complex samples such as food or environmental matrices present a significant analytical challenge due to their high reactivity and typically low concentrations. The standard analytical approach involves sample preparation to isolate the volatiles, followed by gas chromatographic separation and specialized detection.

Sample Preparation: Because these compounds are volatile, headspace analysis is a common strategy. Solid-phase microextraction (SPME) is a widely used technique for extracting volatile and semi-volatile compounds from the headspace of a sample without the need for solvents. mdpi.com A coated fiber is exposed to the sample's headspace, where it adsorbs the analytes, which are then thermally desorbed into the analytical instrument. mdpi.comnih.gov For air or gas samples, analytes are often collected by drawing the gas through a tube packed with a solid sorbent material, such as Tenax®, followed by thermal desorption for analysis. nih.gov For some matrices, a simple liquid-liquid extraction may be sufficient if the subsequent analytical technique is sensitive enough. chromatographyonline.com

Separation and Detection: Gas chromatography (GC) is the method of choice for separating the complex mixture of volatile compounds extracted from a sample. nih.gov Following separation, highly sensitive and selective detectors are required.

Flame Photometric Detector (FPD): This detector is highly selective for sulfur-containing compounds, making it ideal for analyzing trace levels of thiols in complex matrices by responding specifically to the sulfur atoms. nih.govcdc.gov

Mass Spectrometry (MS): Coupling GC with MS (GC-MS) provides both quantification and structural identification of the compounds. mdpi.comnih.gov For extremely complex samples like coffee, high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, offers high mass accuracy. chromatographyonline.com This allows for the confident identification of target compounds by distinguishing them from other matrix components with very similar masses. chromatographyonline.com

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This is a technique for real-time, direct analysis of volatile compounds in the gas phase, such as the headspace of coffee, without requiring prior separation by chromatography. nih.gov

| Technique | Principle | Application |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from sample headspace onto a coated fiber, followed by thermal desorption. | Extraction of volatiles from food and beverage samples (e.g., coffee, wine). mdpi.comnih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds based on their physicochemical properties as they pass through a capillary column. | The core separation technique for complex volatile mixtures. nih.gov |

| Flame Photometric Detector (FPD) | Chemiluminescence detection specific to sulfur (and phosphorus) compounds. | Selective and sensitive detection of sulfur compounds in environmental and food samples. cdc.gov |

| Mass Spectrometry (MS) | Ionization of compounds and separation of ions based on their mass-to-charge ratio. | Identification and quantification of separated compounds. High-resolution MS (e.g., Q-TOF) provides high accuracy. chromatographyonline.com |

| Selected Ion Flow Tube MS (SIFT-MS) | Real-time quantification of trace gases via chemical ionization using selected precursor ions. | Rapid, on-line analysis of headspace volatiles without chromatography. nih.gov |

Future Research Directions and Emerging Methodologies in 2 Methylthiolan 2 Yl Methanethiol Chemistry

Exploration of Novel Catalytic Systems Utilizing (2-Methylthiolan-2-yl)methanethiol

The presence of a soft sulfur donor in the thiol group makes this compound a promising candidate for applications in catalysis. Thiol-based ligands are known to form stable complexes with a variety of transition metals, which are central to many catalytic processes.

Future research could focus on synthesizing and characterizing metal complexes of this compound. These complexes could then be screened for catalytic activity in a range of organic transformations. The cyclic thiolane moiety could also play a role in modulating the steric and electronic properties of the resulting catalyst, potentially leading to novel reactivity or selectivity. For instance, these catalysts could be investigated in cross-coupling reactions, hydrogenations, or hydroformylations. A key area of exploration would be in asymmetric catalysis, where the chiral center at the 2-position of the thiolane ring, if resolved, could induce enantioselectivity in chemical reactions.

Furthermore, the thiol group itself can participate directly in organocatalysis, for example, in Michael additions. nih.gov The unique substitution pattern of this compound may offer distinct advantages in terms of reactivity and selectivity compared to more common thiol-based organocatalysts.

Table 1: Potential Catalytic Applications for this compound

| Catalytic Reaction | Potential Role of this compound | Rationale |

| Palladium-catalyzed Cross-Coupling | Ligand for Palladium | The thiol group can coordinate to the metal center, influencing its catalytic activity and stability. |

| Asymmetric Hydrogenation | Chiral Ligand | If enantiomerically pure, it could be used to create chiral metal complexes for asymmetric synthesis. |